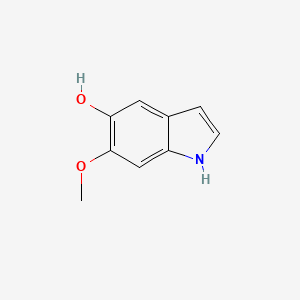

6-methoxy-1H-indol-5-ol

Descripción general

Descripción

6-methoxy-1H-indol-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 6-methoxy-1h-indol-5-ol, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of biological effects

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could affect a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.

Action Environment

It is known that the properties of indole derivatives can be modulated by the electronic properties of the substituents on the indole nucleus . This suggests that environmental factors could potentially influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-6-methoxyindole participates in various biochemical reactions. It interacts with enzymes such as UDP glucuronyltransferase, which catalyzes its conversion to 5-Hydroxy-6-methoxyindole glucuronide in the liver . This glucuronidation process is essential for the excretion of toxic substances and drugs. Additionally, 5-Hydroxy-6-methoxyindole may interact with other biomolecules, including proteins and receptors, influencing their function and activity.

Cellular Effects

5-Hydroxy-6-methoxyindole has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan have been found to control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis . This regulation of COX-2 expression can impact cell function, including cancer cell migration, invasion, and tumor growth.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-6-methoxyindole involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, 5-Hydroxy-6-methoxyindole glucuronide is generated in the liver by UDP glucuronyltransferase, facilitating the excretion of toxic substances . Additionally, 5-Hydroxy-6-methoxyindole metabolites of L-tryptophan inhibit COX-2 transcriptional activation, reducing inflammation and cancer metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-6-methoxyindole can change over time. Its stability and degradation are important factors to consider. Studies have shown that 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, can inhibit COX-2 expression and block cancer cell migration and invasion in vitro . These effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-6-methoxyindole can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may have therapeutic benefits. For example, 5-methoxyindole metabolites of L-tryptophan have been shown to inhibit tumor growth and cancer metastasis in a xenograft model . These findings suggest that the dosage of 5-Hydroxy-6-methoxyindole is critical for its efficacy and safety.

Metabolic Pathways

5-Hydroxy-6-methoxyindole is involved in several metabolic pathways. It is a metabolite of L-tryptophan and can be converted to 5-Hydroxy-6-methoxyindole glucuronide by UDP glucuronyltransferase in the liver . This conversion is part of the glucuronidation process, which helps in the excretion of toxic substances. Additionally, 5-Hydroxy-6-methoxyindole metabolites, such as 5-methoxytryptophan, play a role in controlling COX-2 expression and inflammation .

Transport and Distribution

The transport and distribution of 5-Hydroxy-6-methoxyindole within cells and tissues are facilitated by specific transporters and binding proteins. For instance, 5-Hydroxy-6-methoxyindole glucuronide is transported to the liver for excretion . This process ensures that the compound is effectively removed from the body, preventing the accumulation of toxic substances.

Subcellular Localization

The subcellular localization of 5-Hydroxy-6-methoxyindole can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Hydroxy-6-methoxyindole glucuronide is localized in the liver, where it undergoes glucuronidation for excretion . This localization is crucial for its role in detoxification and metabolism.

Actividad Biológica

6-Methoxy-1H-indol-5-ol is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 6-position of the indole ring. This structural feature contributes to its unique chemical properties and biological activities. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values demonstrated potent antifungal activity, with MIC values as low as ≤0.25 µg/mL against Cryptococcus neoformans .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Cryptococcus neoformans | ≤0.25 |

| Candida albicans | 21 |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in various models. It modulates inflammatory pathways by interacting with key enzymes and receptors involved in inflammation, suggesting potential applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing cellular signaling and gene expression.

- Enzyme Modulation : It has been shown to inhibit specific enzymes involved in inflammatory responses and microbial growth.

- Cellular Signaling : By affecting pathways related to apoptosis and cell proliferation, it may have implications in cancer therapy.

Study on Antifungal Activity

A notable study evaluated the antifungal properties of various indole derivatives, including this compound. The results indicated that this compound was among the most effective against C. neoformans, highlighting its potential for development into a therapeutic agent for fungal infections .

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. These findings support its potential use as an anti-inflammatory drug .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

6-Methoxy-1H-indol-5-ol serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are significant in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various functional group modifications, leading to a wide array of derivatives with enhanced properties .

Reactivity and Functionalization

The compound exhibits reactivity that can be exploited in synthetic chemistry. For instance, it can undergo oxidation to yield indole-5-aldehydes or reduction to form indole-5-amines. This reactivity is essential for developing new compounds with tailored functionalities .

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and SGC-7901 (stomach cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. For example, studies have shown that this compound derivatives exhibit better antibacterial potency than standard antibiotics like ampicillin against resistant strains such as MRSA and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be significantly lower than those of conventional treatments .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial activities. It is being investigated for its anti-inflammatory and antiviral properties as well. The compound's ability to modulate various biochemical pathways makes it a candidate for further research in drug development .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of synthesized indole derivatives, including this compound, on human cancer cell lines using MTT assays. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell lines .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various indole derivatives against clinical isolates. The results showed that compounds derived from this compound exhibited zones of inhibition comparable to or greater than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Industrial Applications

Dyes and Pigments

In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions. This makes it valuable in textile and coating industries where colorfastness is crucial .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

6-methoxy-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZARGPVIAOAKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178496 | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-83-8 | |

| Record name | 6-Methoxy-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5H6MI in the human body?

A: 5H6MI is a metabolite of eumelanin, one of the two main types of melanin responsible for pigmentation in humans. []

Q2: How does 5H6MI relate to melanin formation?

A: 5H6MI is formed during the multi-step synthesis of eumelanin within melanocytes. Its presence in urine can serve as a marker of melanin production in the body. []

Q3: Can 5H6MI levels differentiate between individuals with varying melanin production capacities?

A: Research shows that urinary excretion of 5H6MI2C, a related compound, is a reliable indicator of melanin formation. This suggests that individuals with different melanin production capacities, such as different ethnicities or those with albinism, would exhibit varying levels of 5H6MI and its metabolites. [, ]

Q4: Are there other medical conditions where 5H6MI levels might be relevant?

A: Research indicates that 6H5MICA, a circulating metabolite of DHICA (a precursor to 5H6MI), shows elevated plasma levels in melanoma patients. This suggests a potential link between 5H6MI-related metabolites and melanoma, warranting further investigation. []

Q5: What analytical techniques are used to study 5H6MI?

A: Scientists employ techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify 5H6MI and its related compounds in urine samples. [, , , ]

Q6: Have there been efforts to synthesize 5H6MI in the laboratory?

A: Yes, researchers have developed modified synthesis techniques for 5H6MI and its isomer, 6-hydroxy-5-methoxyindole, to create reference standards for quantifying these compounds in biological samples. [, ]

Q7: What is the role of 5H6MI in understanding eumelanin structure and properties?

A: N-methyl-5-hydroxy-6-methoxyindole (MHMI), a derivative of 5H6MI, serves as a valuable model compound for studying eumelanin structure. Its controlled binding properties allow researchers to investigate the relationship between structure and function in eumelanin formation. []

Q8: How does the chemical structure of 5H6MI influence its properties?

A: The presence of hydroxyl and methoxy groups on the indole ring significantly influences the reactivity and spectral properties of 5H6MI, impacting its behavior in various chemical environments. [, ]

Q9: How do different solvents affect the fluorescence of compounds like 5H6MI?

A: Research using MHMI shows that solvent properties can significantly influence the fluorescence of indolic compounds. For instance, chloroform almost entirely quenches MHMI fluorescence, while other solvents like benzene and acetonitrile result in strong fluorescence. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.